molecular formula C24H26N2O4S2 B2612466 Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 899725-10-1

Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

Cat. No. B2612466
CAS RN: 899725-10-1
M. Wt: 470.6
InChI Key: UHXVPCYRCPDATE-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques such as HRMS, IR, 1H and 13C NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental techniques. For example, the melting point can be determined experimentally, and NMR can provide information about the chemical environment of the hydrogen and carbon atoms .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some piperazine derivatives act as acetylcholinesterase inhibitors, which are used in the treatment of Alzheimer’s disease .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some piperazine derivatives are used as psychoactive substances and can have harmful effects .

properties

IUPAC Name

methyl 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-17-9-10-18(2)21(15-17)25-11-13-26(14-12-25)32(28,29)23-20(19-7-5-4-6-8-19)16-31-22(23)24(27)30-3/h4-10,15-16H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXVPCYRCPDATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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